molecular formula C21H20N4O3S B2384103 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023847-61-1

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2384103
CAS No.: 1023847-61-1
M. Wt: 408.48
InChI Key: VFFCPRDDNNZHQP-UHFFFAOYSA-N
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Description

The compound 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one (molecular formula: C₂₀H₁₉N₅O₃S, molecular weight: 433.47 g/mol) belongs to the imidazo[1,2-c]quinazolinone class, characterized by a fused bicyclic core. Key structural features include:

  • Position 2: A branched alkyl group (butan-2-yl), which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

2-butan-2-yl-5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-13(2)18-20(26)24-19(23-18)16-9-4-5-10-17(16)22-21(24)29-12-14-7-6-8-15(11-14)25(27)28/h4-11,13,18H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFCPRDDNNZHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized imidazoquinazolines .

Scientific Research Applications

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs of the target compound, highlighting differences in substituents, molecular properties, and available

Compound Name Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Notes References
Target Compound 2-(butan-2-yl) 5-[(3-nitrophenyl)methyl]sulfanyl C₂₀H₁₉N₅O₃S 433.47 N/A (structure only) -
5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-imidazo[1,2-c]quinazolin-3-one 3-oxo-3-(4-phenylpiperazin-1-yl)propyl 5-[(3-nitrophenyl)methyl]sulfanyl C₃₀H₂₈N₆O₄S 568.65 Piperazine moiety may enhance solubility
3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}-imidazo[1,2-c]quinazolin-2(3H)-one 3-isopropyl, 8,9-dimethoxy 5-[2-(trifluoromethyl)benzyl]sulfanyl C₂₃H₂₂F₃N₃O₃S 489.50 Trifluoromethyl group increases metabolic stability
5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-one None (2-one) 5-[(3-chlorophenyl)methyl]sulfanyl C₁₇H₁₂ClN₃OS 341.81 Chloro substituent alters electronic properties
6-chloro-2-methyl-3-[(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one 2-methyl Thiadiazole-linked 3-nitrophenyl group C₂₁H₁₄ClN₅O₂S₂ 467.95 Yield: 55%, m.p. not specified

Key Observations

Substituent Effects on Lipophilicity: The butan-2-yl group at position 2 in the target compound provides moderate lipophilicity, intermediate between smaller alkyl groups (e.g., isopropyl in ) and bulkier moieties (e.g., piperazine-linked propyl in ). Electron-Withdrawing Groups: The 3-nitrobenzylsulfanyl group in the target compound contrasts with analogs bearing chloro (), trifluoromethyl (), or thiadiazole-linked nitro groups ().

Synthetic Yields and Physicochemical Data: Thiadiazol-quinazolinone hybrids (e.g., ) report yields of 55–67%, suggesting feasible synthetic routes for related compounds. Melting points and solubility data are largely absent in the evidence, though crystal structures (e.g., butterfly conformation in thiadiazole derivatives ) imply distinct packing behaviors.

Biological Implications: While direct activity data for the target compound are unavailable, analogs like 3-isopropyl-8,9-dimethoxy derivatives () highlight the role of methoxy groups in modulating bioavailability.

Biological Activity

Overview

2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a member of the imidazoquinazoline class of compounds, recognized for their diverse biological activities and potential therapeutic applications. This compound's unique structure, featuring an imidazoquinazoline core and various functional groups, positions it as a promising candidate for further pharmacological exploration.

  • IUPAC Name : 2-butan-2-yl-5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
  • Molecular Formula : C21H20N4O3S
  • CAS Number : 1023847-61-1

Biological Activities

Research has indicated that compounds within the imidazoquinazoline class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that derivatives of imidazoquinazolines can inhibit the growth of various microbial strains.
  • Anticancer Potential : The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibitory effects against bacterial and fungal strains
AnticancerInduction of apoptosis and inhibition of tumor proliferation
Anti-inflammatoryModulation of inflammatory cytokines and pathways

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for cellular function.
  • DNA Interaction : Potential to interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways related to inflammation or cancer progression.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of imidazoquinazolines:

  • α-Glucosidase Inhibition : A study highlighted the synthesis of various substituted imidazo[1,2-c]quinazolines, demonstrating significant inhibitory activity against α-glucosidase, with IC50 values ranging from 12.44 μM to 308.33 μM compared to acarbose (IC50 = 750 μM) . This suggests potential applications in managing type 2 diabetes mellitus.
  • Structure-Activity Relationship (SAR) : Research indicates that substituents on the imidazole moiety significantly affect biological activity. Compounds with electron-donating groups showed enhanced potency against α-glucosidase, while electron-withdrawing groups reduced efficacy .

Table 2: IC50 Values of Selected Compounds

Compound IDIC50 (μM)Activity Type
Compound A12.44α-Glucosidase Inhibitor
Compound B268.25Anticancer
Acarbose750Positive Control

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what critical reaction conditions must be optimized to achieve high yields?

The synthesis involves a multi-step process:

  • Core formation : Cyclization of precursors (e.g., 2-hydrazinobenzoic acid derivatives) under acidic conditions to form the imidazoquinazoline core .
  • Substituent introduction : The sulfanyl group at position 5 is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine . The 3-nitrophenylmethyl group is added via alkylation or thiol-ene reactions, optimized at 60–80°C .
  • Yield optimization : Key parameters include solvent choice (e.g., ethanol or glacial acetic acid), reaction time (12–24 hours), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and core structure. For example, the imidazoquinazoline carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z for C₂₃H₂₂N₄O₃S) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of the imidazoquinazoline core?

  • Substituent variation : Synthesize analogs with modified sulfanyl groups (e.g., replacing 3-nitrophenyl with 4-chlorophenyl) and test biological activity .
  • Pharmacophore mapping : Use X-ray crystallography (if crystals are obtainable) or DFT calculations to identify critical hydrogen-bonding motifs (e.g., nitro group interactions with target proteins) .
  • Biological assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .

Q. What mechanistic hypotheses explain the nitro group's role in reactivity and pharmacological activity?

  • Redox activity : The nitro group may act as a prodrug moiety, undergoing enzymatic reduction to a reactive amine intermediate in vivo .
  • Electrophilic interactions : The nitro group’s electron-withdrawing effect enhances the sulfanyl group’s nucleophilicity, facilitating covalent binding to cysteine residues in target proteins .
  • Experimental validation : Perform nitro-reduction studies (e.g., using sodium dithionite) and compare pre- and post-reduction activity in cellular assays .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

  • Assay standardization : Control variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time .
  • Orthogonal validation : Confirm activity using complementary methods (e.g., fluorescence polarization for binding affinity and Western blotting for target modulation) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and assess inter-assay variability due to solvent effects (e.g., DMSO concentration) .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) for sulfanyl group stability .
  • SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs .
  • Data Contradictions : Cross-validate anomalous results using isogenic cell lines or animal models .

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